N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide is a compound that features a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials such as OLEDs and sensors.
Biological Research: The compound can be used to study various biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes . This interaction can modulate the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)15-9-7-13(8-10-15)19(27)24-16-4-2-1-3-14(16)11-17-25-18(26-28-17)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSPUZGFXMUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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